2-(4-氟苄基)噻吩

概述

描述

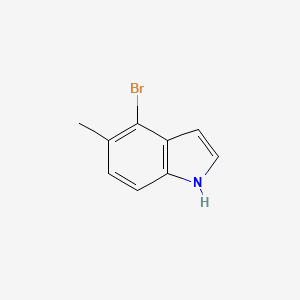

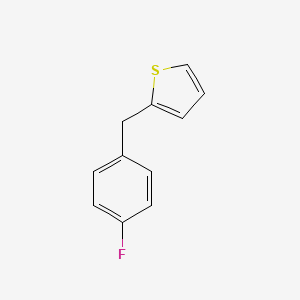

2-(4-Fluorobenzyl)thiophene is a heterocyclic compound. It has a molecular formula of C11H9FS and an average mass of 192.253 Da . It can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

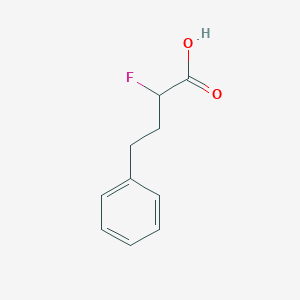

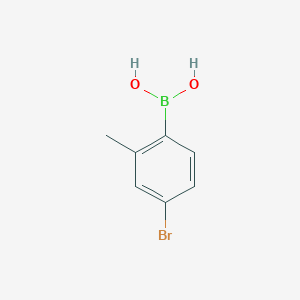

The synthesis of thiophene derivatives, including 2-(4-Fluorobenzyl)thiophene, often involves heterocyclization of various substrates . A specific method for synthesizing 2-(4-Fluorobenzyl)thiophene involves preparing 4-fluorophenylboronic acid and then adding it to 2-bromo thiophene and a Pd catalyst in an organic solvent .Molecular Structure Analysis

The molecular structure of 2-(4-Fluorobenzyl)thiophene consists of a thiophene ring attached to a 4-fluorobenzyl group .Chemical Reactions Analysis

Thiophene derivatives, including 2-(4-Fluorobenzyl)thiophene, are essential heterocyclic compounds with a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

2-(4-Fluorobenzyl)thiophene is a solid at 20 degrees Celsius .科学研究应用

晶体结构和合成

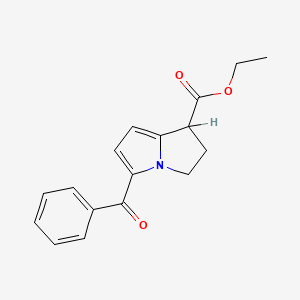

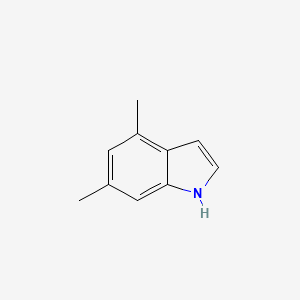

- 噻吩衍生物的晶体结构:噻吩衍生物,包括与2-(4-氟苯基)噻吩相关的衍生物,在材料科学和制药领域具有多种应用。它们的生物活性范围从抗菌到抗病毒和抗真菌性质。此外,聚合物噻吩用于薄膜晶体管、有机场效应晶体管、有机发光晶体管、化学传感器和太阳能电池。由于它们在各种应用中的重要性,类似化合物的合成和晶体结构得到了广泛研究(Nagaraju et al., 2018)。

抗癌潜力

- 抗癌活性:对2-(4-氟苯基)噻吩衍生物的研究表明其体外对人类肺癌细胞具有抗癌活性。这表明这类化合物作为抗癌剂的潜力,突显了它们在医学研究中的重要性(Zhou et al., 2020)。

超分子自组装

- 选择性COX-2抑制剂:合成了一种基于三唑的COX-2抑制剂,其中包含4-氟苯基噻吩结构,展示了噻吩衍生物在开发药物中的实用性。该化合物的晶体结构通过各种非共价相互作用稳定,表明在药物设计和开发中的应用(Al-Wahaibi et al., 2021)。

聚合物应用

- 热致变色和溶剂致变色性质:聚(噻吩)衍生物,如与2-(4-氟苯基)噻吩相关的衍生物,表现出热致变色和溶剂致变色性质。这使它们适用于材料科学中的应用,特别是在开发温度敏感材料方面(Toba et al., 2003)。

传感器开发

- Fe3+检测的光化学传感器:从噻吩化合物衍生的荧光信号探针,类似于2-(4-氟苯基)噻吩,已经开发用于在混合水有机介质中选择性检测三价铁离子。这种应用在环境和生物学背景下至关重要(Saleem et al., 2015)。

电子性质

分子荧光素

- NIR-II分子荧光素:在生物成像领域,通过使用噻吩作为给体单元,开发了在第二近红外窗口(NIR-II)中运作的分子荧光素。由于其改善的荧光性能,这些荧光素在高分辨率生物成像中显示出有希望的应用(Yang et al., 2018)。

有机光伏电池

- 低带隙半导体聚合物:研究表明,包含噻吩单元的半导体聚合物,如PTTBDT-FTT,对于单个和串联有机光伏电池的使用具有巨大潜力。这些聚合物的独特性质,源自其噻吩含量,有助于太阳能电池的效率(Kim et al., 2014)。

NMR研究

- NMR对氟代杂环化合物的表征:对氟代杂环化合物的合成和NMR表征,包括与2-(4-氟苄基)噻吩相关的化合物,为这些化合物的结构和电子性质提供了宝贵的见解。这些知识对化学和材料科学的应用至关重要(Dvornikova et al., 2003)。

作用机制

安全和危害

未来方向

2-(4-Fluorobenzyl)thiophene has been studied for its potential applications in various scientific research fields. Thiophene derivatives possess exceptional photophysical properties compared to other heterocycles, and therefore they can be employed in chemosensors for analyte detection . This suggests that 2-(4-Fluorobenzyl)thiophene could have potential future applications in the development of new chemosensors .

属性

IUPAC Name |

2-[(4-fluorophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIBLJMBFUFDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442050 | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63877-96-3 | |

| Record name | 2-[(4-Fluorophenyl)methyl]thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63877-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorobenzyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene, 2-[(4-fluorophenyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

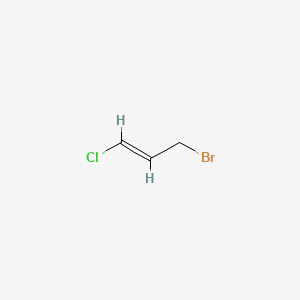

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using water as a solvent in the synthesis of 2-(4-fluorobenzyl)thiophene?

A1: Traditional cross-coupling reactions often require organic solvents, which can be toxic and environmentally harmful. The research demonstrates that 2-(4-fluorobenzyl)thiophene can be synthesized using a di(2-pyridyl)methylamine-palladium dichloride catalyst in water. [] This approach offers several advantages, including reduced environmental impact, lower cost, and simplified reaction procedures. Using water as a solvent aligns with green chemistry principles and promotes sustainable practices in chemical synthesis.

Q2: What specific role does the di(2-pyridyl)methylamine-palladium dichloride complex play in the synthesis?

A2: The di(2-pyridyl)methylamine-palladium dichloride complex acts as a catalyst in the Suzuki-Miyaura cross-coupling reaction. [] Catalysts are substances that facilitate chemical reactions without being consumed. In this specific reaction, the palladium complex enables the coupling of a suitable arylboronic acid with 4-fluorobenzyl chloride to form the desired 2-(4-fluorobenzyl)thiophene. The catalyst's structure and properties are crucial for the reaction's efficiency and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)

![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)